molecular formula C12H19NO3S B5488784 N-(2-ethoxyphenyl)butane-1-sulfonamide

N-(2-ethoxyphenyl)butane-1-sulfonamide

Cat. No.: B5488784
M. Wt: 257.35 g/mol
InChI Key: HHHJAMJXOVFLBI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)butane-1-sulfonamide is a sulfonamide derivative characterized by a butane sulfonamide backbone linked to a 2-ethoxyphenyl substituent. Sulfonamides are renowned for their biological activity, particularly as antimicrobial, antiviral, and enzyme-inhibiting agents . The ethoxy group (-OCH₂CH₃) at the phenyl ring’s ortho position distinguishes this compound from analogs with methoxy (-OCH₃) or benzyl (-CH₂C₆H₅) substituents.

Properties

IUPAC Name

N-(2-ethoxyphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-3-5-10-17(14,15)13-11-8-6-7-9-12(11)16-4-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHJAMJXOVFLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)butane-1-sulfonamide typically involves the reaction of 2-ethoxyaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions, ensuring consistent quality and efficiency. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)butane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethoxyphenyl)butane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-ethoxyphenyl)butane-1-sulfonamide with structurally analogous sulfonamides from the literature:

Compound Name Molecular Formula Substituents Molecular Weight logP* Hydrogen Bond Donors Polar Surface Area (Ų)
This compound C₁₂H₁₇NO₃S 2-ethoxyphenyl, butane 255.33 ~3.5 1 ~52.5
N-(1,3-benzothiazol-2-yl)butane-1-sulfonamide C₁₁H₁₄N₂O₂S₂ benzothiazol, butane 270.37 3.49 1 52.55
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide C₁₅H₁₇NO₃S 2-methoxyphenyl, ethyl 295.36 - 0 46.53
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide C₂₀H₁₉NO₃S 2-methoxyphenyl, benzyl 353.43 - 0 46.53

*logP values are experimental where available; others are estimated based on structural analogs.

Key Observations:

Substituent Effects: The 2-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5) compared to methoxy analogs (e.g., logP ~3.0 for 2-methoxyphenyl derivatives) due to the longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Solubility: All compounds exhibit low hydrogen bond donor counts (0–1), favoring passive diffusion across biological membranes. The higher polar surface area (~52.5 Ų) in butane-1-sulfonamide derivatives compared to benzenesulfonamides (~46.5 Ų) may slightly reduce blood-brain barrier penetration .

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